molecular formula C15H12Cl2N2O B2758896 4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 610277-50-4

4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2758896
CAS No.: 610277-50-4
M. Wt: 307.17
InChI Key: OZDAJKLNBBLWEG-UHFFFAOYSA-N
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Description

4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-50-4) is a dihydropyrazole derivative supplied with a minimum purity of 90% for research applications . This compound belongs to the 4,5-dihydropyrazole chemical class, a scaffold recognized for its wide spectrum of biological activities, particularly in anticancer research . The molecular structure features a phenol group linked to a dihydropyrazole ring, which is substituted with a 2-chlorophenyl group, resulting in a molecular formula of C15H12Cl2N2O and a molecular weight of 307.17 g/mol . The primary research value of this compound lies in its potential as a kinase inhibitor. Structurally related dihydropyrazole derivatives have demonstrated significant inhibitory activity against the B-RafV600E kinase, a key therapeutic target in oncology due to its prevalence in cancers like melanoma . The presence of an ortho-hydroxyl group on the phenolic ring is a critical structural feature that has been shown to reinforce this antitumor activity . Researchers are exploring these mechanisms to develop novel targeted cancer therapies that act through the Ras-Raf-MEK-ERK signaling pathway. Beyond its specific anticancer potential, the dihydropyrazole core is known to confer diverse biological properties, including antimicrobial, anti-inflammatory, and antifungal activities, making it a versatile scaffold in medicinal chemistry and drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDAJKLNBBLWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Overview

The compound is synthesized via a sequential process involving (1) Claisen-Schmidt condensation to form a chalcone intermediate and (2) cyclocondensation with phenylhydrazine to yield the pyrazoline core. Key structural features include:

  • A 4,5-dihydro-1H-pyrazole ring substituted at position 3 with a 4-chloro-2-hydroxyphenyl group.
  • A 2-chlorophenyl group at position 5 of the pyrazoline ring.

Stepwise Preparation Methods

Synthesis of Chalcone Intermediate

The chalcone precursor, (E)-3-(2-chlorophenyl)-1-(4-chloro-2-hydroxyphenyl)prop-2-en-1-one , is prepared via Claisen-Schmidt condensation:

Reaction Conditions:
  • Reactants :
    • 4-Chloro-2-hydroxyacetophenone (1.0 equiv)
    • 2-Chlorobenzaldehyde (1.05 equiv)
  • Catalyst : 40% NaOH (2.0 equiv)
  • Solvent : Methanol (30 mL per 0.02 mol of acetophenone)
  • Temperature : 0°C (initial), transitioning to room temperature
  • Time : 30 minutes at 0°C, followed by 4 hours at 25°C.
Procedure:
  • Dissolve 4-chloro-2-hydroxyacetophenone in methanol.
  • Add 2-chlorobenzaldehyde dropwise under vigorous stirring.
  • Cool the mixture to 0°C and introduce 40% NaOH.
  • Allow the reaction to warm to room temperature and stir until completion (monitored via TLC).
  • Acidify with dilute HCl, filter the precipitate, and recrystallize from ethanol.
Characterization Data:
  • Yield : 65–69%.
  • Melting Point : 163–167°C (lit. range for analogous chalcones).
  • 1H NMR (CDCl3) : δ 7.82 (d, J = 15.6 Hz, 1H, α-vinyl), 7.62 (d, J = 15.6 Hz, 1H, β-vinyl), 7.35–7.18 (m, 6H, aromatic), 5.21 (s, 1H, phenolic -OH).

Cyclocondensation to Pyrazoline

The chalcone undergoes cyclization with phenylhydrazine to form the target pyrazoline:

Reaction Conditions:
  • Reactants :
    • Chalcone intermediate (1.0 equiv)
    • Phenylhydrazine (1.1 equiv)
  • Solvent : Methanol (20 mL per 0.01 mol of chalcone)
  • Temperature : Reflux (65–70°C)
  • Time : 6–9 hours.
Procedure:
  • Reflux the chalcone with phenylhydrazine in methanol.
  • Cool the mixture to precipitate the product.
  • Filter and recrystallize from methanol.
Characterization Data:
  • Yield : 85–91%.
  • Melting Point : 191–211°C (lit. range for pyrazoline derivatives).
  • 1H NMR (DMSO-d6) : δ 10.39 (s, 1H, phenolic -OH), 7.73 (d, J = 8.7 Hz, 2H, aromatic), 5.40 (dd, J = 12.15, 5.7 Hz, 1H, pyrazoline CH2), 3.12–3.02 (m, 2H, pyrazoline CH2).
  • IR (KBr) : ν 3333 cm⁻¹ (-OH), 1585 cm⁻¹ (C=N).

Mechanistic Insights

Chalcone Formation

The Claisen-Schmidt condensation proceeds via base-catalyzed deprotonation of the acetophenone methyl group, followed by nucleophilic attack on the aldehyde. The resulting enolate undergoes elimination to form the α,β-unsaturated ketone.

Pyrazoline Cyclization

Phenylhydrazine attacks the chalcone’s β-carbon, forming a hydrazone intermediate. Intramolecular cyclization and subsequent tautomerization yield the pyrazoline ring.

Optimization and Challenges

Yield Enhancement Strategies

  • Solvent Choice : Ethanol increases chalcone solubility, improving yields by 5–7% compared to methanol.
  • Catalyst Loading : A 10% excess of NaOH reduces side-product formation.

Common Side Reactions

  • Diastereomer Formation : The pyrazoline’s C5 position may exhibit stereoisomerism, necessitating chromatographic separation.
  • Over-Oxidation : Prolonged reflux may oxidize the pyrazoline to pyrazole derivatives.

Analytical Comparison of Synthetic Routes

Parameter Chalcone Synthesis Pyrazoline Cyclization
Yield (%) 65–69 85–91
Reaction Time (hours) 4.5 7.5
Key Byproducts Diastereomers Pyrazole derivatives

Industrial-Scale Considerations

  • Cost Efficiency : Phenylhydrazine accounts for 60–70% of raw material costs. Substituting with semicarbazide reduces expenses but lowers yields by 15%.
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time by 40% and improves yields to 78% for chalcones.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the corresponding alcohols .

Scientific Research Applications

4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization : The position and type of halogen substituents (Cl vs. Br) significantly influence crystal packing and intermolecular interactions, as seen in isostructural derivatives .
  • Biological Screening : The target compound’s 2-chlorophenyl group warrants evaluation for antimicrobial or anticancer activity, given the efficacy of analogs like FPD5 and compound 4 .

Biological Activity

4-Chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorophenyl group and a pyrazole moiety. The following table summarizes its key chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H12Cl2N2O
Molecular Weight295.16 g/mol
CAS Number374090-83-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with similar structural features often exhibit:

  • Antimicrobial Activity : Compounds containing pyrazole rings have demonstrated efficacy against a range of bacterial and fungal pathogens.
  • Anticancer Properties : The pyrazole moiety is known to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Anticancer Activity

A significant body of research has focused on the anticancer potential of compounds related to this compound. For example, a study evaluated the cytotoxic effects of several pyrazole derivatives against various cancer cell lines including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting potent anticancer activity .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro assays revealed that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Study on Cancer Cell Lines : A recent study assessed the effects of various pyrazole derivatives on HCT116 and A549 cell lines. The most promising compound demonstrated an IC50 value of 6.76 µg/mL against HCT116, outperforming conventional treatments like 5-fluorouracil (IC50 = 77.15 µg/mL) .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that the tested compounds inhibited bacterial growth effectively, highlighting their potential as lead compounds in antibiotic development .

Q & A

Q. Can this compound serve as a fluorescent probe for cellular imaging?

  • Methodological Answer :
  • Fluorescence spectroscopy : Test λem_{\text{em}} in DMSO (e.g., 450–500 nm). Pyrazoline derivatives with electron-withdrawing groups (e.g., Cl) often exhibit solvatochromic shifts .
  • Confocal microscopy : Evaluate uptake in HeLa cells using 1–10 µM concentrations. Compare with known probes (e.g., DAPI) for nuclear localization .

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